molecular formula C8H9F2N B8505531 N-ethyl-2,4-difluoroaniline

N-ethyl-2,4-difluoroaniline

Cat. No.: B8505531
M. Wt: 157.16 g/mol
InChI Key: SXXLALYAVYIVGB-UHFFFAOYSA-N
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Description

N-ethyl-2,4-difluoroaniline (C₈H₉F₂N) is a fluorinated aniline derivative featuring an ethyl group attached to the amine nitrogen and fluorine atoms at the 2- and 4-positions of the aromatic ring. Fluorine substituents are electron-withdrawing, influencing the compound’s electronic properties, while the ethyl group may enhance solubility in organic solvents.

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

N-ethyl-2,4-difluoroaniline

InChI

InChI=1S/C8H9F2N/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3

InChI Key

SXXLALYAVYIVGB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-ethyl-2,4-difluoroaniline with structurally related aniline derivatives, focusing on molecular features and substituent effects:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Physical/Chemical Notes
This compound C₈H₉F₂N -NH(C₂H₅), 2-F, 4-F 157.16 Ethyl group enhances solubility; fluorine reduces ring reactivity .
3-chloro-2,4-difluoroaniline C₆H₄ClF₂N 3-Cl, 2-F, 4-F 163.6 Chlorine and fluorine deactivate the ring; used in agrochemical synthesis .
3,5-dichloro-2,4-difluoroaniline C₆H₃Cl₂F₂N 3-Cl,5-Cl,2-F,4-F 198.0 High molecular weight; potential ligand for metal extraction .
3-ethynyl-2,4-difluoroaniline C₈H₅F₂N 3-C≡CH, 2-F,4-F 153.13 Ethynyl group enables cross-coupling reactions in organic synthesis .
N-ethyl-4-fluoro-2-nitroaniline C₈H₉FN₂O₂ -NH(C₂H₅), 4-F, 2-NO₂ 200.17 Nitro group increases electron deficiency; impacts redox behavior .

Reactivity and Electronic Effects

  • Fluorine Substitution: In this compound, fluorine atoms withdraw electron density via inductive effects, reducing the aromatic ring’s susceptibility to electrophilic substitution compared to non-fluorinated anilines. This contrasts with 3-ethynyl-2,4-difluoroaniline, where the ethynyl group introduces sp-hybridized carbon, enabling Sonogashira coupling .
  • Ethyl Group Influence: The ethyl group on the amine nitrogen donates electrons via resonance, slightly counteracting fluorine’s electron-withdrawing effects. This may improve solubility in non-polar solvents relative to chlorinated analogs like 3-chloro-2,4-difluoroaniline .
  • Chlorine vs. Fluorine : Chlorine in 3-chloro-2,4-difluoroaniline provides both steric bulk and stronger electron withdrawal than fluorine, further deactivating the ring but enabling halogen-specific reactivity (e.g., nucleophilic displacement) .

Spectroscopic and Computational Insights

  • 3,5-Difluoroaniline (C₆H₅F₂N) has been extensively studied via FT-IR, NMR, and quantum chemical methods, revealing that fluorine substituents significantly alter electron density distribution and vibrational frequencies compared to non-fluorinated anilines . Similar effects are expected in this compound.
  • Isomeric fluoroanilines (e.g., 2-nitro-5-fluoroaniline vs. 5-nitro-2-fluoroaniline) demonstrate that substituent position critically affects dipole moments and intermolecular interactions , suggesting that the 2,4-difluoro configuration in the target compound may optimize specific electronic properties.

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